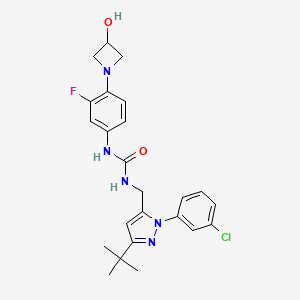![molecular formula C22H17Cl2F3N4O2 B10834495 4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834495.png)
4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for “PMID25666693-Compound-80” are not explicitly detailed in the available literature. general methods for synthesizing small molecular drugs often involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization under controlled conditions. Industrial production methods typically involve large-scale synthesis in reactors, followed by purification processes such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
“PMID25666693-Compound-80” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“PMID25666693-Compound-80” has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions with TRPV1 and other related receptors.
Biology: It helps in understanding the mechanisms of pain and inflammation at the molecular level.
Medicine: It is being investigated for its potential to alleviate cancer-related pain and other types of chronic pain.
Industry: It may be used in the development of new analgesic drugs and pain management therapies.
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-80” involves its interaction with the transient receptor potential cation channel V1 (TRPV1). This receptor is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . The compound acts as an antagonist, blocking the receptor and thereby reducing the sensation of pain . This interaction mediates proton influx and may be involved in intracellular acidosis in nociceptive neurons, contributing to its analgesic effects .
Comparison with Similar Compounds
“PMID25666693-Compound-80” can be compared with other TRPV1 antagonists, such as capsaicin and its derivatives . While capsaicin activates the TRPV1 receptor, leading to a sensation of heat and pain, “PMID25666693-Compound-80” blocks the receptor, providing pain relief. This unique antagonistic property makes it a valuable compound for pain management. Similar compounds include:
Capsaicin: An agonist of TRPV1, used in topical pain relief creams.
CNTX-4975: Another TRPV1 antagonist in clinical trials for pain management.
DWP-05195: A TRPV1 antagonist being studied for neuropathic pain.
These comparisons highlight the uniqueness of “PMID25666693-Compound-80” in its ability to block TRPV1 and provide analgesic effects without the sensation of heat associated with capsaicin.
Properties
Molecular Formula |
C22H17Cl2F3N4O2 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H17Cl2F3N4O2/c1-28-19(32)12-31(20-17(24)3-2-10-29-20)18-11-13(4-9-16(18)23)21(33)30-15-7-5-14(6-8-15)22(25,26)27/h2-11H,12H2,1H3,(H,28,32)(H,30,33) |
InChI Key |
OGONHQFOPUHELI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl)C3=C(C=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834412.png)
![2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834420.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[6-(hydroxymethyl)pyridin-3-yl]propanamide](/img/structure/B10834432.png)

![1-[2,2-dimethyl-8-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834452.png)
![1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834463.png)
![4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
![(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B10834466.png)
![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
![1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834481.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B10834485.png)
![(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834489.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-methoxyethyl)amino]benzamide](/img/structure/B10834500.png)
